3,5-Diiodo-6-methylpyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-6-methylpyridin-2-OL is a chemical compound derived from pyridine. Its molecular formula is C6H5I2NO . It is also known as DIOM.
Synthesis Analysis
The synthesis of pyridine derivatives like 3,5-Diiodo-6-methylpyridin-2-OL can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular weight of 3,5-Diiodo-6-methylpyridin-2-OL is 360.92 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyridinols and pyridinamines, like 3,5-Diiodo-6-methylpyridin-2-OL, are important intermediates with many applications in the chemical industry . They can be converted into their 5-hydroxy derivatives . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications
Catalytic Applications in Organic and Macromolecular Chemistry
3,5-Diiodo-6-methylpyridin-2-OL, as a pyridine derivative, is closely related to terpyridines, which are used in various research fields. Terpyridines and their transition metal complexes have been applied in materials science, biomedicinal chemistry, and organometallic catalysis. These compounds are involved in a range of reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions, signifying their importance in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Structural Characterization and Electroluminescent Properties
Research on mono-cyclometalated Pt(II) complexes, involving compounds like 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, demonstrates the structural and electroluminescent properties of these complexes. The study of such complexes provides insights into the characteristics of pyridine derivatives, including 3,5-Diiodo-6-methylpyridin-2-OL (Ionkin, Marshall, & Wang, 2005).
Formation Pathways in Foods
Research on the formation of pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol, in foods underlines the significance of pyridine derivatives in food chemistry. These compounds are produced from 2-oxofurans when subjected to thermal heating and in the presence of ammonia, highlighting a pathway relevant to the broader class of pyridine derivatives (Hidalgo, Lavado-Tena, & Zamora, 2020).
Antimicrobial and Antioxidant Activities
Studies on 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives, closely related to 3,5-Diiodo-6-methylpyridin-2-OL, have shown promising antimicrobial and antioxidant activities. These studies demonstrate the potential biological applications of pyridine derivatives in the field of medicinal chemistry (Shyma et al., 2013).
Inhibition of Prion Replication
Research on 2-Aminopyridine-3,5-dicarbonitrile compounds, which are structurally related to 3,5-Diiodo-6-methylpyridin-2-OL, has shown their efficacy in inhibiting prion replication in cultured cells. This highlights the potential of pyridine derivatives in the study of neurodegenerative diseases (May et al., 2007).
Future Directions
The future directions of research on 3,5-Diiodo-6-methylpyridin-2-OL could involve exploring its potential applications in the pharmaceutical industry, given that pyridine derivatives are in high demand as synthons for pharmaceutical products . Additionally, the regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides , which could be further explored.
properties
IUPAC Name |
3,5-diiodo-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNOEZVLBPWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623326 |
Source
|
Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-6-methylpyridin-2-OL | |
CAS RN |
858851-91-9 |
Source
|
Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.